ISOSTEARIC ACID
Overview
Description
Mechanism of Action
Target of Action
It has been found to have significant effects on human hair, suggesting that it may interact with proteins or lipids in the hair structure .
Mode of Action
16-Methylheptadecanoic acid has been shown to bioconjugate to damaged hair via a carbodiimide reaction using polycarbodiimide . This suggests that it forms covalent bonds with primary amines in the hair structure, potentially altering the hair’s physical properties .
Biochemical Pathways
Its ability to bind to hair suggests that it may influence the structure and function of proteins or lipids in the hair .
Result of Action
16-Methylheptadecanoic acid has been shown to remain on the surface of bioconjugated hair even after washing . This suggests that it may provide a protective layer on the hair, potentially enhancing the hair’s resistance to environmental stressors .
Action Environment
The action of 16-Methylheptadecanoic acid may be influenced by various environmental factors. For instance, its solubility in organic solvents such as toluene and ether suggests that its action may be affected by the presence of these solvents. Additionally, its stability indicates that it may retain its activity under a range of environmental conditions.
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 16-Methylheptadecanoic acid are not well-documented in the literature. As a long-chain fatty acid, it likely participates in various biochemical reactions. Long-chain fatty acids are known to interact with various enzymes, proteins, and other biomolecules, often serving as substrates for enzymatic reactions or as signaling molecules. The nature of these interactions typically involves the carboxyl group of the fatty acid and can be influenced by the length and saturation of the aliphatic tail .
Cellular Effects
The cellular effects of 16-Methylheptadecanoic acid are not well-studied. Long-chain fatty acids, in general, can influence various cellular processes. They can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, they can serve as signaling molecules that activate or inhibit specific receptors, influencing the expression of certain genes. They can also be metabolized to produce energy or other metabolites .
Molecular Mechanism
The molecular mechanism of action of 16-Methylheptadecanoic acid is not well-understood. As a long-chain fatty acid, it may exert its effects at the molecular level through various mechanisms. These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it could bind to and activate or inhibit specific receptors, influencing cellular signaling pathways. It could also be metabolized by enzymes, leading to changes in cellular metabolite levels .
Temporal Effects in Laboratory Settings
The temporal effects of 16-Methylheptadecanoic acid in laboratory settings are not well-documented. Like other long-chain fatty acids, it likely exhibits certain temporal effects. These could include changes in its effects over time, such as changes in its stability, degradation, and long-term effects on cellular function. These effects could be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 16-Methylheptadecanoic acid at different dosages in animal models are not well-studied. Like other long-chain fatty acids, it likely exhibits dosage-dependent effects. These could include threshold effects, where certain effects are only observed above a certain dosage, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 16-Methylheptadecanoic acid are not well-documented. As a long-chain fatty acid, it likely participates in various metabolic pathways. These could involve various enzymes and cofactors, and could lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 16-Methylheptadecanoic acid within cells and tissues are not well-understood. Like other long-chain fatty acids, it is likely transported and distributed via specific transporters or binding proteins. It could also exhibit effects on its localization or accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of 16-Methylheptadecanoic acid is not well-documented. Like other long-chain fatty acids, it likely localizes to specific compartments or organelles within cells. This could be directed by specific targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 16-Methylheptadecanoic acid can be synthesized through the esterification of isostearic acid with methanol . The process involves acid catalysis and alcoholysis, where this compound reacts with methanol in the presence of an acid catalyst to form the methyl ester, which is then hydrolyzed to yield 16-Methylheptadecanoic acid .
Industrial Production Methods: Industrial production of 16-Methylheptadecanoic acid typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 16-Methylheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the fatty acid into corresponding alcohols or ketones.
Reduction: The carboxylic acid group can be reduced to an aldehyde or alcohol.
Substitution: The hydrogen atoms in the fatty acid chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Aldehydes or primary alcohols.
Substitution: Halogenated fatty acids.
Scientific Research Applications
16-Methylheptadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of fatty acids and their derivatives.
Biology: It serves as a model compound for studying lipid metabolism and fatty acid biosynthesis.
Medicine: Research has explored its potential role in treating metabolic disorders and its effects on lipid profiles.
Industry: It is used in the production of lubricants, plasticizers, and surfactants due to its unique chemical properties
Comparison with Similar Compounds
Heptadecanoic acid (Margaric acid): A straight-chain fatty acid without the methyl branch.
18-Methyleicosanoic acid: Another methyl-branched fatty acid but with a longer carbon chain.
Isostearic acid: Often used interchangeably with 16-Methylheptadecanoic acid but may have slight structural differences.
Uniqueness: 16-Methylheptadecanoic acid is unique due to its specific methyl branching, which imparts distinct physical and chemical properties. This branching affects its solubility, melting point, and reactivity compared to straight-chain fatty acids .
Properties
IUPAC Name |
16-methylheptadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOFQFKRPWOURC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040790 | |
Record name | 16-Methylheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Solid | |
Record name | Isooctadecanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 16-Methylheptadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2724-58-5, 30399-84-9 | |
Record name | Isostearic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2724-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isooctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 16-Methylheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16-methylheptadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16-METHYLHEPTADECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZM5XA0ILL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 16-Methylheptadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
69.5 °C | |
Record name | 16-Methylheptadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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